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Compound of Interest

Compound Name: Thalidomide-O-PEG4-Acid

Cat. No.: B12287949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Thalidomide-O-PEG4-Acid, a

bifunctional molecule crucial in the development of Proteolysis Targeting Chimeras

(PROTACs). This document covers its chemical structure, a comprehensive synthesis protocol,

and its mechanism of action in targeted protein degradation.

Chemical Structure and Properties
Thalidomide-O-PEG4-Acid is a derivative of thalidomide, an E3 ubiquitin ligase ligand,

connected to a four-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This

structure allows for its conjugation to a ligand targeting a specific protein of interest, forming a

PROTAC. The PEG linker enhances solubility and provides spatial separation between the two

ends of the chimera.
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Property Value

Chemical Formula C₂₄H₃₀N₂O₁₁

Molecular Weight 522.5 g/mol

CAS Number 2446382-02-9

Appearance White to off-white solid

Solubility Soluble in Water and DCM

Storage -20°C

Synthesis of Thalidomide-O-PEG4-Acid
The synthesis of Thalidomide-O-PEG4-Acid is a two-stage process. The first stage involves

the synthesis of the key intermediate, 4-hydroxythalidomide. The second stage is the O-

alkylation of 4-hydroxythalidomide with an activated PEG4-acid linker, typically a bromo or tosyl

derivative, via a Williamson ether synthesis.

Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from established methods for synthesizing thalidomide analogs.

Materials and Reagents:

3-Hydroxyphthalic anhydride

3-Aminoglutarimide hydrochloride

Pyridine

Triethylamine

Hydrochloric acid (HCl)

Ethyl acetate
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Brine

Procedure:

To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add

triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).

Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.

Extract the product with ethyl acetate (3x volumes).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to yield 4-hydroxythalidomide.[1]

Part 2: Synthesis of Bromo-PEG4-Acid

This protocol describes the preparation of the activated PEG linker.

Materials and Reagents:

Tetraethylene glycol

tert-Butyl bromoacetate

Sodium hydride (NaH)

Anhydrous Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol (excess) in

anhydrous THF.

Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.

Stir the mixture at 0°C for 30 minutes.

Add tert-butyl bromoacetate (1 equivalent) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate. The organic layers are combined, washed with brine,

dried over anhydrous sodium sulfate, and concentrated.

The resulting tert-butyl protected PEG-acid is then deprotected by dissolving in a mixture of

DCM and TFA (e.g., 1:1 v/v) and stirring at room temperature for 2-4 hours.

The solvent is removed under reduced pressure to yield Bromo-PEG4-Acid, which can be

purified by column chromatography.

Part 3: Synthesis of Thalidomide-O-PEG4-Acid

This final step involves the coupling of the two key intermediates.

Materials and Reagents:

4-Hydroxythalidomide

Bromo-PEG4-Acid

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium

carbonate (2-3 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add a solution of Bromo-PEG4-Acid (1.2 equivalents) in anhydrous DMF to the reaction

mixture.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress

by TLC or LC-MS.[1]

After completion, cool the reaction mixture and dilute with water.

Acidify the mixture with diluted HCl to pH 3-4 and extract the product with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by preparative HPLC to afford Thalidomide-O-PEG4-Acid.

Quantitative Data Summary
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Step Reactants
Key
Reagents

Solvent
Typical
Yield (%)

Purity
(HPLC) (%)

1. 4-

Hydroxythalid

omide

Synthesis

3-

Hydroxyphtha

lic anhydride,

3-

Aminoglutari

mide

Pyridine, TEA Pyridine 60-70 >95

2. Bromo-

PEG4-Acid

Synthesis

Tetraethylene

glycol, tert-

Butyl

bromoacetate

NaH, TFA THF, DCM 50-60 >95

3.

Thalidomide-

O-PEG4-Acid

Synthesis

4-

Hydroxythalid

omide,

Bromo-

PEG4-Acid

K₂CO₃ DMF 40-50 >98

Mechanism of Action: PROTAC-Mediated Protein
Degradation
Thalidomide-O-PEG4-Acid serves as a critical component in the assembly of PROTACs. The

thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). When

incorporated into a PROTAC, the thalidomide portion binds to CRBN, while the other end of the

PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the

transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for

degradation by the proteasome.

Visualizations
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Part 1: 4-Hydroxythalidomide Synthesis

Part 2: Bromo-PEG4-Acid Synthesis

Part 3: Final Product Synthesis
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Caption: Synthetic workflow for Thalidomide-O-PEG4-Acid.
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Caption: Mechanism of action for a thalidomide-based PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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